molecular formula C22H26N2O10 B14771801 Thalidomide-O-PEG3-C2-acid

Thalidomide-O-PEG3-C2-acid

Cat. No.: B14771801
M. Wt: 478.4 g/mol
InChI Key: RQIHHSTUPBHZSI-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG3-C2-acid is a compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly useful in the field of chemical biology and drug discovery, especially in the development of PROTAC (Proteolysis Targeting Chimeras) technology.

Preparation Methods

The preparation of Thalidomide-O-PEG3-C2-acid involves synthetic routes that incorporate the Thalidomide-based cereblon ligand and a 3-unit PEG linker. The synthetic process typically includes the following steps:

    Synthesis of the Thalidomide-based cereblon ligand: This involves the chemical modification of Thalidomide to introduce functional groups that can interact with the PEG linker.

    Attachment of the PEG linker: The PEG linker is attached to the cereblon ligand through a series of chemical reactions, often involving esterification or amidation.

    Introduction of the functional group:

Chemical Reactions Analysis

Thalidomide-O-PEG3-C2-acid undergoes various chemical reactions, including:

Scientific Research Applications

Thalidomide-O-PEG3-C2-acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of protein degradation pathways and the development of PROTAC technology.

    Medicine: It is used in the development of targeted therapies for diseases such as cancer and autoimmune disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG3-C2-acid involves its interaction with the cereblon protein, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is mediated by the formation of a ternary complex between the compound, cereblon, and the target protein, leading to the recruitment of the proteasome and the degradation of the target protein .

Comparison with Similar Compounds

Thalidomide-O-PEG3-C2-acid can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of a cereblon ligand, a 3-unit PEG linker, and an acid functional group, making it particularly effective for targeted protein degradation in PROTAC technology.

Properties

Molecular Formula

C22H26N2O10

Molecular Weight

478.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H26N2O10/c25-17-5-4-15(20(28)23-17)24-21(29)14-2-1-3-16(19(14)22(24)30)34-13-12-33-11-10-32-9-8-31-7-6-18(26)27/h1-3,15H,4-13H2,(H,26,27)(H,23,25,28)

InChI Key

RQIHHSTUPBHZSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCC(=O)O

Origin of Product

United States

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